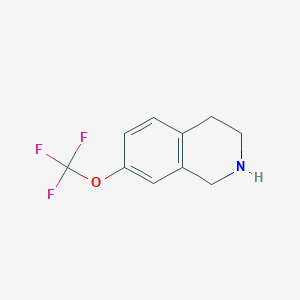

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline

説明

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered interest in various fields of scientific research due to its unique structural and electronic properties. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, which can significantly influence the biological activity and stability of the compound. This compound is part of the broader class of trifluoromethoxylated heterocycles, which are valuable in medicinal chemistry, agrochemicals, and materials science.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethoxylation of a suitable precursor, such as a halogenated tetrahydroisoquinoline, using reagents like trifluoromethoxylating agents under mild conditions

Industrial Production Methods

Industrial production of this compound may involve scalable and operationally simple protocols that ensure high yields and purity. Techniques such as continuous flow synthesis can be employed to enhance the efficiency and safety of the production process . The use of advanced trifluoromethoxylation reagents and optimized reaction conditions are crucial for industrial-scale synthesis.

化学反応の分析

Types of Reactions

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions are typically tailored to preserve the integrity of the trifluoromethoxy group while achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

科学的研究の応用

Orexin Receptor Antagonism

One of the primary applications of tetrahydroisoquinoline derivatives, including 7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline, is their potential as orexin receptor antagonists. These compounds are being investigated for their ability to treat disorders related to sleep and appetite regulation. Orexin receptors play a critical role in the regulation of wakefulness and feeding behavior, making these compounds promising candidates for addressing conditions such as obesity and narcolepsy .

Inhibition of Phenylethanolamine N-Methyltransferase

Research has shown that this compound can act as an inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme is involved in the biosynthesis of catecholamines from phenylethanolamine. The compound exhibits selectivity towards PNMT over other receptors such as the alpha(2)-adrenoceptor, suggesting its potential utility in treating conditions associated with catecholamine dysregulation .

Cancer Therapeutics

Tetrahydroisoquinoline derivatives have been identified as potential anti-cancer agents. Specifically, compounds that inhibit RAS proteins (including KRAS) are being explored for their efficacy against various cancers such as colorectal and pancreatic cancer. The ability of these compounds to selectively target cancer pathways while exhibiting lower toxicity makes them valuable in oncological research .

Neuroprotective Effects

The structural characteristics of tetrahydroisoquinolines suggest they may possess neuroprotective properties. Studies indicate that these compounds can influence neurodegenerative processes and may help mitigate conditions like Alzheimer's disease through modulation of neurotransmitter systems .

Antidepressant Activity

Research into the biological activities of tetrahydroisoquinoline derivatives has revealed potential antidepressant effects. These compounds may interact with serotonin and dopamine pathways, providing a basis for further exploration in the treatment of mood disorders .

Case Studies

作用機序

The mechanism of action of 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors, by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target, leading to various biological effects.

類似化合物との比較

Similar Compounds

Similar compounds include other trifluoromethoxylated heterocycles, such as trifluoromethoxy-substituted pyridines and quinolines . These compounds share the trifluoromethoxy group’s unique properties but differ in their core structures and specific applications.

Uniqueness

What sets 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline apart is its tetrahydroisoquinoline core, which provides a distinct scaffold for further functionalization and application. Its combination of the trifluoromethoxy group with the tetrahydroisoquinoline structure offers unique opportunities for developing new materials, drugs, and agrochemicals with enhanced properties .

生物活性

7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the isoquinoline family, characterized by the presence of a trifluoromethoxy group at the seventh position of the tetrahydroisoquinoline structure. This modification significantly influences its biological properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFN

- Molecular Weight : 201.19 g/mol

- Chemical Structure : The trifluoromethoxy group enhances lipophilicity and metabolic stability, which can affect interaction with biological targets.

Pharmacological Effects

- Dopamine Receptor Modulation :

- Anticancer Activity :

-

Neuroprotective Effects :

- Isoquinoline derivatives are known for their neuroprotective properties, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

- Antimicrobial Activity :

The mechanism by which this compound exerts its biological effects is multifaceted:

- Receptor Interaction : The trifluoromethoxy group may enhance binding affinity to dopamine receptors and other targets due to increased lipophilicity .

- Cellular Pathways : Compounds in this class can influence intracellular signaling pathways related to cell survival and apoptosis, particularly through modulation of mitochondrial function .

- Enzyme Inhibition : Some derivatives have been identified as inhibitors of key enzymes involved in metabolic pathways, which can lead to altered cellular responses in cancer cells .

Case Studies

特性

IUPAC Name |

7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMOCMPUZNOIHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622679 | |

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199678-30-3 | |

| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。